(E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine (E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine
Brand Name: Vulcanchem
CAS No.: 107273-43-8
VCID: VC4343608
InChI: InChI=1S/C17H20N4O/c1-22-16-7-5-15(6-8-16)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+
SMILES: COC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3
Molecular Formula: C17H20N4O
Molecular Weight: 296.374

(E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

CAS No.: 107273-43-8

Cat. No.: VC4343608

Molecular Formula: C17H20N4O

Molecular Weight: 296.374

* For research use only. Not for human or veterinary use.

(E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine - 107273-43-8

Specification

CAS No. 107273-43-8
Molecular Formula C17H20N4O
Molecular Weight 296.374
IUPAC Name (E)-1-(4-methoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Standard InChI InChI=1S/C17H20N4O/c1-22-16-7-5-15(6-8-16)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+
Standard InChI Key HGXKRIMNUYXKRC-XMHGGMMESA-N
SMILES COC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound has the molecular formula C₁₇H₂₀N₄O and a molecular weight of 296.374 g/mol. Its IUPAC name is (E)-1-(4-methoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine, with the following key features:

  • Piperazine ring: A six-membered diamine ring enabling hydrogen bonding and structural flexibility.

  • Pyridin-2-yl group: A nitrogen-containing aromatic ring contributing to π-π stacking interactions.

  • 4-Methoxybenzylidene moiety: A methoxy-substituted benzene ring linked via an imine bond, enhancing lipophilicity and electronic effects .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₀N₄O
Molecular Weight296.374 g/mol
SMILESCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3
SolubilityNot reported

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via condensation reactions between 4-(pyridin-2-yl)piperazine and 4-methoxybenzaldehyde under acidic or reflux conditions . This Schiff base formation is typically catalyzed by acetic acid or piperidine, with yields optimized through microwave-assisted methods .

Key Reaction Steps:

  • Imine Formation:
    4-(Pyridin-2-yl)piperazine+4-MethoxybenzaldehydeAcOH(E)-N-(4-Methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine+H2O\text{4-(Pyridin-2-yl)piperazine} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{AcOH}} \text{(E)-N-(4-Methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine} + \text{H}_2\text{O}

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1630–1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O of methoxy group) .

  • ¹H-NMR: Signals at δ 8.20–8.37 ppm (pyridine-H), δ 3.87 ppm (OCH₃), and δ 7.28–7.77 ppm (aromatic protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 296.4.

Biological Activities and Mechanisms

Neurological Applications

Piperazine scaffolds are known presynaptic choline transporter inhibitors, suggesting potential in treating Alzheimer’s disease. The pyridinyl group may enhance blood-brain barrier permeability .

Anticancer Activity

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine analogs inhibit CDK4/6 kinases (IC₅₀: <10 nM), arresting cancer cells in the G1 phase . Structural similarity implies comparable mechanisms for the title compound.

Table 2: Comparative Bioactivity of Piperazine Derivatives

Compound ClassTargetIC₅₀/EC₅₀Source
Nitro-piperazinesM. tuberculosis1–8 µg/mL
CDK4/6 inhibitorsMV4-11 leukemia23 nM
Benzoxazinone hybridsS. aureus12 µM

Computational and Structural Insights

Molecular Docking

Docking studies of similar Schiff bases reveal:

  • Hydrogen bonding between the imine nitrogen and ATP-binding sites of CDK4 (binding energy: −9.2 kcal/mol) .

  • π-π interactions between the pyridine ring and hydrophobic pockets of bacterial enzymes .

Crystal Structure Analysis

While the crystal structure of the title compound is unreported, related analogs (e.g., 9-methoxy-4-(2-methoxypyridin-3-yl)) crystallize in triclinic systems with unit cell parameters a = 8.37 Å, b = 9.67 Å, c = 10.53 Å .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Lipophilicity: Calculated logP = 2.1 (moderate permeability).

  • Metabolism: Predicted hepatic clearance via CYP3A4-mediated oxidation .

Toxicity

No acute toxicity data exist, but piperazine derivatives generally exhibit low cytotoxicity (LC₅₀ > 100 µM in HEK293 cells) .

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